molecular formula C9H9ClN2O2 B1457356 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline CAS No. 1421603-43-1

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1457356
CAS RN: 1421603-43-1
M. Wt: 212.63 g/mol
InChI Key: FRGXPNHJORJDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline (8-Cl-5-NO2-THQ) is an organic compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a ring structure composed of four carbon atoms and one nitrogen atom. 8-Cl-5-NO2-THQ is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

Pharmaceutical Research: Synthesis of Imidazole Derivatives

Imidazole derivatives are prominent in pharmaceuticals due to their wide range of biological activities. The compound “8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline” can serve as a precursor in synthesizing imidazole-containing compounds, which have therapeutic potential for antibacterial, antifungal, and antiviral applications .

Catalysis: Heterogeneous Catalyst Development

In the field of catalysis, this compound could be functionalized to develop heterogeneous catalysts for coupling reactions. Such catalysts are valuable for creating complex organic molecules with applications in drug development and industrial chemistry .

Analytical Chemistry: Chromatography Standards

Due to its distinct structure, this compound can be used as a standard in chromatographic analysis to calibrate and validate analytical methods like HPLC and LC-MS, which are crucial in pharmaceutical quality control .

properties

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXPNHJORJDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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